molecular formula C15H27F3N2O3S B1592593 1-Decyl-3-methylimidazolium trifluoromethanesulfonate CAS No. 412009-62-2

1-Decyl-3-methylimidazolium trifluoromethanesulfonate

Cat. No.: B1592593
CAS No.: 412009-62-2
M. Wt: 372.4 g/mol
InChI Key: YFLIZKWXKVXRES-UHFFFAOYSA-M
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Description

1-Decyl-3-methylimidazolium trifluoromethanesulfonate is an ionic liquid known for its unique properties and applications. This compound is part of the imidazolium family, which is characterized by a positively charged imidazolium cation paired with a negatively charged trifluoromethanesulfonate anion. Ionic liquids like this compound are notable for their low volatility, high thermal stability, and ability to dissolve a wide range of substances .

Preparation Methods

The synthesis of 1-Decyl-3-methylimidazolium trifluoromethanesulfonate typically involves the alkylation of 1-methylimidazole with decyl bromide, followed by anion exchange with trifluoromethanesulfonate. The reaction conditions often include:

Chemical Reactions Analysis

1-Decyl-3-methylimidazolium trifluoromethanesulfonate can undergo various chemical reactions, including:

Scientific Research Applications

1-Decyl-3-methylimidazolium trifluoromethanesulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a solvent for various chemical reactions due to its ability to dissolve both organic and inorganic compounds.

    Biology: This compound is explored for its potential in drug delivery systems, given its ability to solubilize pharmaceutical compounds.

    Medicine: Research is ongoing into its use as a medium for enzymatic reactions and its potential in developing new therapeutic agents.

    Industry: It is utilized in processes such as catalysis, electrochemistry, and the extraction of metals from ores.

Mechanism of Action

The mechanism of action of 1-Decyl-3-methylimidazolium trifluoromethanesulfonate involves its interaction with various molecular targets. The imidazolium cation can interact with negatively charged sites on molecules, while the trifluoromethanesulfonate anion can stabilize positive charges. These interactions facilitate the dissolution of compounds and enhance reaction rates by stabilizing transition states .

Comparison with Similar Compounds

1-Decyl-3-methylimidazolium trifluoromethanesulfonate can be compared with other imidazolium-based ionic liquids, such as:

  • 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
  • 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
  • 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate

These compounds share similar properties but differ in their alkyl chain lengths, which can affect their solubility, viscosity, and thermal stability. The longer alkyl chain in this compound provides unique solubility characteristics and makes it particularly effective in dissolving nonpolar compounds .

Properties

IUPAC Name

1-decyl-3-methylimidazol-3-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N2.CHF3O3S/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)8(5,6)7/h12-14H,3-11H2,1-2H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLIZKWXKVXRES-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047916
Record name 1-Decyl-3-methylimidazolium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412009-62-2
Record name 1-Decyl-3-methylimidazolium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Decyl-3-methylimidazolium trifluoromethanesulfonate
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